2-bromo-N,N-diethyl-6-methylbenzamide
Description
2-Bromo-N,N-diethyl-6-methylbenzamide (CAS: 90359-80-1) is a brominated benzamide derivative with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol . The compound features a benzamide backbone substituted with a bromine atom at the ortho position, a methyl group at the para position relative to the amide, and diethyl substituents on the nitrogen. Its synthesis typically involves nucleophilic substitution or condensation reactions, as indicated by patent literature and synthetic route analyses . The diethyl groups enhance lipophilicity, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-bromo-N,N-diethyl-6-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-9(3)7-6-8-10(11)13/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCWLGUGIKVEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-diethyl-6-methylbenzamide typically involves the bromination of N,N-diethyl-6-methylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N,N-diethyl-6-methylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-6-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents can convert the amide group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: N,N-diethyl-6-methylbenzylamine.
Oxidation: 2-bromo-N,N-diethyl-6-methylbenzoic acid.
Scientific Research Applications
2-Bromo-N,N-diethyl-6-methylbenzamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethyl-6-methylbenzamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
Key Observations :
- Halogen Position : Bromine at the ortho position (target compound) may enhance electrophilic aromatic substitution reactivity versus para-substituted analogs (e.g., 2-Bromo-N,6-dimethylbenzamide) .
- Heterocyclic Modifications : Compounds like the benzothiazole derivative (CAS 1171087-47-0) exhibit expanded π-systems, which could improve binding to biological targets but complicate synthesis .
Reactivity and Functionalization
- Nucleophilic Substitution : Bromine in the target compound is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), akin to 2-bromo-N,N-dimethylbenzamide .
- Metal Coordination : Unlike Me₆TREN (), the diethylamide groups in the target compound lack strong chelating ability but may still coordinate soft metals (e.g., Pd, Cu) in catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
